molecular formula C14H22O3 B1322259 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol CAS No. 421546-91-0

4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol

Cat. No.: B1322259
CAS No.: 421546-91-0
M. Wt: 238.32 g/mol
InChI Key: SHDBJOYDLRRTRA-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol is an organic compound that belongs to the class of phenolic antioxidants. It is characterized by the presence of a tert-butyl group and two methoxymethyl groups attached to a phenol ring. This compound is known for its stability and effectiveness in preventing oxidative degradation, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol typically involves the alkylation of phenol with tert-butyl alcohol and formaldehyde in the presence of an acid catalyst. The reaction conditions include:

    Temperature: 100-160°C

    Catalyst: Sulfonic acid functionalized polymer supported carbon composite solid acid catalyst

    Reaction Time: 1 to 5 hours

    Pressure: Atmospheric pressure

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high conversion rates and selectivity for the desired product, with efficient recovery and recycling of the catalyst .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated phenols

Scientific Research Applications

4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Di-tert-butyl-4-methoxyphenol
  • 2,6-Di-tert-butyl-4-methylphenol
  • Butylated Hydroxytoluene
  • Butylated Hydroxyanisole

Uniqueness

4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol is unique due to its dual methoxymethyl groups, which enhance its solubility and stability compared to other similar phenolic antioxidants. This structural feature makes it particularly effective in applications requiring long-term stability and resistance to oxidative degradation .

Properties

IUPAC Name

4-tert-butyl-2,6-bis(methoxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3/c1-14(2,3)12-6-10(8-16-4)13(15)11(7-12)9-17-5/h6-7,15H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDBJOYDLRRTRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)COC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624933
Record name 4-tert-Butyl-2,6-bis(methoxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421546-91-0
Record name 4-tert-Butyl-2,6-bis(methoxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Tert-butyl-2,6-bis(methoxymethyl)phenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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